Cas no 2653994-10-4 ((S)-JDQ-443)
(S)-JDQ-443は、選択的KRAS G12C阻害剤として開発された低分子化合物です。この化合物はKRAS G12C変異を特異的に標的とし、不活性型(GDP結合型)KRASに不可逆的に結合することでシグナル伝達を遮断します。構造最適化により高い細胞透過性と標的親和性を達成し、従来のKRAS阻害剤と比較して優れた薬理活性を示します。特に、腫瘍組織への選択的な蓄積とオフターゲット効果の低減が特徴で、耐性発現のリスクも軽減されています。現在、非小細胞肺癌をはじめとする固形癌の治療薬として臨床開発が進められています。

(S)-JDQ-443 structure
商品名:(S)-JDQ-443
(S)-JDQ-443 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-one, 1-[6-[(4S)-4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-
- (S)-JDQ-443
- JDQ443
- NSC846146
- DA-59685
- 1-[6-[4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methylindazol-5-yl)pyrazol-1-yl]-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one
- AT36708
- NSC-846146
- CS-0226220
- GLXC-25533
- example 1a [WO2021120890A1]
- HY-139612A
- compound 5 [PMID: 35404998]
- JDQ-443
- 1-[6-[(4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one
- MS-29737
- 1-(6-(4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one
- 1-{6-[(4M)-4-(5-chloro-6-methyl-1H-indazol-4-yl)-5- methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2- azaspiro[3.3]heptan-2-yl}prop-2-en-1-one
- 2653994-10-4
- AKOS040757949
- Opnurasib
- SCHEMBL23533580
- GTPL11715
- CS-0311034
- 1-(6-((4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one
- DA-74639
- 2653994-08-0
- Opnurasib [WHO-DD]
- Q3W0H3V1LQ
- CHEMBL5077861
- EX-A5693
- -PROPEN-1-ONE, 1-(6-((4R)-4-(5-CHLORO-6-METHYL-1H-INDAZOL-4-YL)-5-METHYL-3-(1-METHYL-1H-INDAZOL-5-YL)-1H-PYRAZOL-1-YL)-2-AZASPIRO(3.3)HEPT-2-YL)-
- NVP-JDQ-443
- JDQ 443
- BDBM50579985
- 2-Propen-1-one, 1-[6-[(4R)-4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-
- opnurasib [INN]
- NVP-JDQ443
- 1-{6-[(4M)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]heptan-2-yl}prop-2-en-1-one
- JDQ-443?
- 1-[6-[(4R)-4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-inda zol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]- 2-Propen-1-one
- 1-[6-[(4R)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one
-
- インチ: 1S/C29H28ClN7O/c1-5-24(38)36-14-29(15-36)10-20(11-29)37-17(3)25(26-21-13-31-33-22(21)8-16(2)27(26)30)28(34-37)18-6-7-23-19(9-18)12-32-35(23)4/h5-9,12-13,20H,1,10-11,14-15H2,2-4H3,(H,31,33)
- InChIKey: AZUYLZMQTIKGSC-UHFFFAOYSA-N
- ほほえんだ: CC1N(C2CC3(CN(C(=O)C=C)C3)C2)N=C(C2=CC=C3N(C)N=CC3=C2)C=1C1C(=C(C)C=C2NN=CC=12)Cl
計算された属性
- せいみつぶんしりょう: 525.2043862g/mol
- どういたいしつりょう: 525.2043862g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 38
- 回転可能化学結合数: 4
- 複雑さ: 936
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
(S)-JDQ-443 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024SAE-1mg |
1-[6-[(4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one |
2653994-10-4 | 99.32% | 1mg |
$182.00 | 2024-05-08 | |
Ambeed | A1502683-10mg |
1-(6-((4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one |
2653994-10-4 | 99% | 10mg |
$1108.0 | 2025-02-27 | |
1PlusChem | 1P024SAE-50mg |
1-[6-[(4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one |
2653994-10-4 | 99.32% | 50mg |
$2600.00 | 2024-05-08 | |
1PlusChem | 1P024SAE-25mg |
1-[6-[(4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one |
2653994-10-4 | 99.32% | 25mg |
$1639.00 | 2024-05-08 | |
1PlusChem | 1P024SAE-10mg |
1-[6-[(4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one |
2653994-10-4 | 99.32% | 10mg |
$861.00 | 2024-05-08 | |
Ambeed | A1502683-5mg |
1-(6-((4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one |
2653994-10-4 | 99% | 5mg |
$693.0 | 2025-02-27 | |
1PlusChem | 1P024SAE-5mg |
1-[6-[(4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]hept-2-yl]-2-propen-1-one |
2653994-10-4 | 99.32% | 5mg |
$552.00 | 2024-05-08 | |
Ambeed | A1502683-1mg |
1-(6-((4S)-4-(5-Chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptan-2-yl)prop-2-en-1-one |
2653994-10-4 | 99% | 1mg |
$204.0 | 2025-02-27 |
(S)-JDQ-443 関連文献
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
2653994-10-4 ((S)-JDQ-443) 関連製品
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2653994-10-4)(S)-JDQ-443

清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):184/624/997